Although the specific synthesis of ethyl 4-[4-(cyclopentyloxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate is not detailed in the provided literature, similar compounds are often synthesized using the Hantzsch pyridine synthesis []. This multicomponent reaction typically involves the condensation of:
Based on the analysis of similar compounds [, , , , , , ], ethyl 4-[4-(cyclopentyloxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate is expected to exhibit the following structural features:
Although the specific mechanism of action of ethyl 4-[4-(cyclopentyloxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate is not discussed in the provided literature, its structural similarity to other 1,4-DHP derivatives suggests a potential mechanism involving calcium channel antagonism []. 1,4-DHPs are known to bind to voltage-gated L-type calcium channels, inhibiting calcium influx into cells and exerting effects on various physiological processes, particularly in cardiovascular tissues.
CAS No.: 53527-28-9
CAS No.: 207234-00-2
CAS No.: 19407-28-4
CAS No.: 1910-41-4